molecular formula C18H26N2O B11688752 N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide

N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide

Cat. No.: B11688752
M. Wt: 286.4 g/mol
InChI Key: YERCQLADQKMMHR-UHFFFAOYSA-N
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Description

N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a piperidine ring and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Prop-1-en-2-yl Group: This step involves the alkylation of a phenyl ring with a prop-1-en-2-yl group using a suitable alkylating agent under basic conditions.

    Introduction of the Piperidine Ring: The next step involves the formation of the piperidine ring through a cyclization reaction, often using a suitable cyclizing agent.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[3-(4-methoxyphenyl)propan-2-yl]piperidine-1-carboxamide}: Similar structure but with a methoxy group on the phenyl ring.

    N-{2-[3-(4-chlorophenyl)propan-2-yl]piperidine-1-carboxamide}: Similar structure but with a chloro group on the phenyl ring.

Uniqueness

N-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1-carboxamide is unique due to its specific prop-1-en-2-yl group, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with improved efficacy and reduced side effects.

Properties

Molecular Formula

C18H26N2O

Molecular Weight

286.4 g/mol

IUPAC Name

N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1-carboxamide

InChI

InChI=1S/C18H26N2O/c1-14(2)15-9-8-10-16(13-15)18(3,4)19-17(21)20-11-6-5-7-12-20/h8-10,13H,1,5-7,11-12H2,2-4H3,(H,19,21)

InChI Key

YERCQLADQKMMHR-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCCC2

Origin of Product

United States

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